molecular formula C20H28N4O5 B11033610 Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11033610
M. Wt: 404.5 g/mol
InChI Key: DFVGYXQETXLYKT-UHFFFAOYSA-N
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Description

Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydropyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Functionalization of the Core:

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, often using a suitable piperazine derivative and a leaving group on the tetrahydropyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while reduction of the carbonyl group would yield alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be studied for its potential as a pharmacologically active agent. Its structural similarity to known bioactive molecules suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety could enhance its binding affinity to certain targets, while the hydroxyphenyl group might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-(4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate: Lacks the ethoxy group, which might affect its solubility and reactivity.

    Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate: Similar structure but with different substituents on the phenyl ring.

Uniqueness

The unique combination of functional groups in this compound gives it distinct chemical and biological properties

Properties

Molecular Formula

C20H28N4O5

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H28N4O5/c1-4-28-15-12-13(6-7-14(15)25)17-16(19(27)29-5-2)18(26)22-20(21-17)24-10-8-23(3)9-11-24/h6-7,12,16-17,25H,4-5,8-11H2,1-3H3,(H,21,22,26)

InChI Key

DFVGYXQETXLYKT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(C(=O)NC(=N2)N3CCN(CC3)C)C(=O)OCC)O

Origin of Product

United States

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